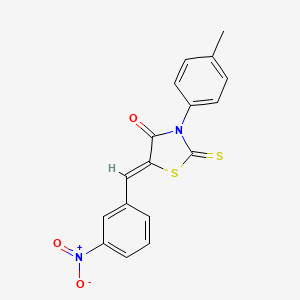
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a nitrobenzylidene and methylphenyl substituent, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
Thiazolidinone precursor: 2-thioxo-1,3-thiazolidin-4-one
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction
Solvents: Organic solvents such as ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. This may include:
Temperature control: Maintaining optimal temperatures for the condensation reaction
Purification techniques: Using crystallization, distillation, or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the nitro group to an amine
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution reagents: Halogens, alkylating agents
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions
Material science:
Biology
Antimicrobial: Exhibits activity against various bacterial and fungal strains
Anti-inflammatory: Potential use in treating inflammatory conditions
Medicine
Anticancer: Investigated for its cytotoxic effects on cancer cells
Drug development: Potential lead compound for new drug discovery
Industry
Agriculture: Potential use as a pesticide or herbicide
Pharmaceuticals: Used in the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves interactions with various molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting key enzymes involved in microbial or cancer cell metabolism
Receptor binding: Binding to specific receptors to modulate biological responses
Pathway modulation: Affecting signaling pathways involved in inflammation or cell proliferation
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-methoxyphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Substituent effects : The presence of a methyl group on the phenyl ring and a nitro group on the benzylidene moiety may enhance specific biological activities compared to similar compounds.
- Pharmacological profile : Unique combination of substituents may result in distinct pharmacological properties, making it a valuable compound for further research.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting specific scientific literature or databases is recommended.
Properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-11-5-7-13(8-6-11)18-16(20)15(24-17(18)23)10-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAUZFHHMQOBRX-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



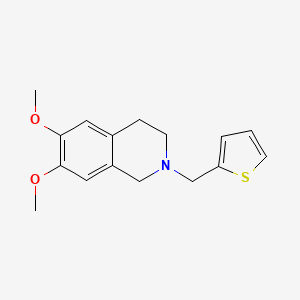
![1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone](/img/structure/B3835262.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)
![N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline](/img/structure/B3835273.png)
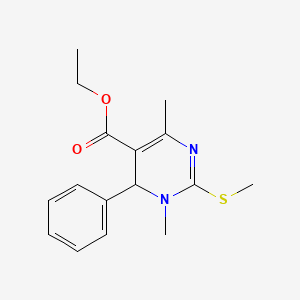
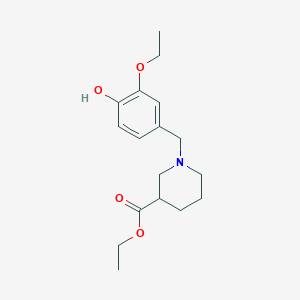
![N-[3-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B3835291.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3835309.png)
![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
![4-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-morpholin-4-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B3835323.png)
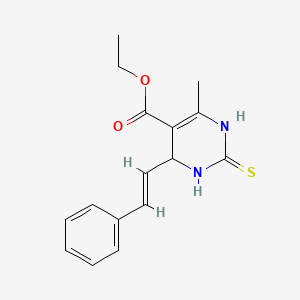
![1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3835346.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835350.png)
